Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride
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Overview
Description
Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H7NOS·HCl It is a derivative of thienofuran, a heterocyclic compound containing both sulfur and oxygen atoms in its fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]furan-5-ylmethanamine;hydrochloride can be achieved through a multi-step process. One common method involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The reaction conditions typically include the use of palladium catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc) as co-catalysts, with potassium phosphate (K3PO4·3H2O) as the base and tert-butanol as the solvent .
Industrial Production Methods
the principles of green chemistry, such as the use of renewable feedstocks, environmentally friendly reagents, and cost-effective catalysts, are likely to be applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of thieno[3,2-b]furan-5-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[3,2-b]benzofurans: These compounds share a similar fused ring structure and are used in similar applications, such as organic electronics.
Thieno[3,2-b]indoles: These compounds also contain a thienofuran core and are studied for their potential biological activities.
Uniqueness
Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in its fused ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
thieno[3,2-b]furan-5-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS.ClH/c8-4-5-3-6-7(10-5)1-2-9-6;/h1-3H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQWDKDGXQFABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1SC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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